1-(3-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethylcarbamoyl group, and a tetrahydrobenzothiophene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the chlorophenyl intermediate: This involves the reaction of chlorobenzene with appropriate reagents to introduce the chlorophenyl group.
Synthesis of the tetrahydrobenzothiophene moiety: This step involves the cyclization of suitable precursors under controlled conditions to form the tetrahydrobenzothiophene ring.
Coupling reactions: The chlorophenyl and tetrahydrobenzothiophene intermediates are then coupled using reagents such as carbamoyl chlorides and pyridazine derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify specific parts of the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-ethylurea: A related compound with a simpler structure, used in similar research applications.
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: Another compound with a chlorophenyl group, used in medicinal chemistry.
1-(3-chlorophenyl)-1H-pyrazol-4-yl]boronic acid: A boronic acid derivative with applications in organic synthesis.
Uniqueness
1-(3-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C22H21ClN4O3S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C22H21ClN4O3S/c1-2-24-20(29)18-15-8-3-4-9-17(15)31-22(18)25-21(30)19-16(28)10-11-27(26-19)14-7-5-6-13(23)12-14/h5-7,10-12H,2-4,8-9H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
BXNBKSNUEOHZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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